molecular formula C11H11NO2 B3044823 3-(2-Formamidoethyl)benzo[b]furan CAS No. 100480-86-2

3-(2-Formamidoethyl)benzo[b]furan

Cat. No.: B3044823
CAS No.: 100480-86-2
M. Wt: 189.21 g/mol
InChI Key: BAXAVOSYQVZOAY-UHFFFAOYSA-N
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Description

3-(2-Formamidoethyl)benzo[b]furan: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds consisting of a fused benzene ring and a furan ring. This particular compound is characterized by the presence of a formamidoethyl group attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Formamidoethyl)benzo[b]furan can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl aldehydes with ethyl formate in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired benzofuran derivative .

Another approach involves the use of metal-catalyzed cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to form the benzofuran ring system. This method often requires the use of ligands and specific reaction conditions, such as elevated temperatures and inert atmospheres .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

3-(2-Formamidoethyl)benzo[b]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydrobenzofurans.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

3-(2-Formamidoethyl)benzo[b]furan is used as a building block in organic synthesis.

Biology:

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown activity against a range of pathogens and cancer cell lines, making them promising candidates for therapeutic development .

Medicine:

The compound’s potential as a therapeutic agent is being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry .

Industry:

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness:

3-(2-Formamidoethyl)benzo[b]furan is unique due to its specific formamidoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential for targeted interactions with biological molecules. Compared to other benzofuran derivatives, this compound offers a versatile scaffold for the development of novel therapeutic agents and advanced materials .

Properties

IUPAC Name

N-[2-(1-benzofuran-3-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-8-12-6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXAVOSYQVZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552539
Record name N-[2-(1-Benzofuran-3-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100480-86-2
Record name N-[2-(1-Benzofuran-3-yl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.35 g (0.015 mole) of 2-(3-benzo[b]furanyl)ethylamine and 5 mL of ethyl formate was heated at 60° C. for 3 hours, into 2N HCl and washed with methylene chloride which in turn was washed with 5% sodium hydroxide (w/v), dried (MgSO4), filtered and concentrated to give 2.70 g of product.
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5 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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